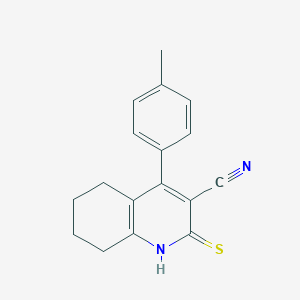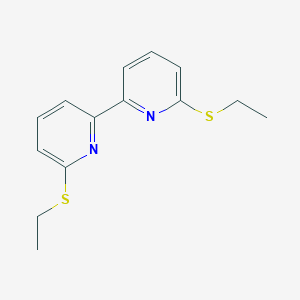![molecular formula C19H16N4O B242321 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MI-2, and it has been synthesized using different methods.
作用机制
The mechanism of action of 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves the inhibition of the MYC oncogene. MYC is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. When MYC is overexpressed in cancer cells, it can promote tumor growth and survival. MI-2 binds to MYC and disrupts its interaction with other proteins, leading to the inhibition of its activity. This, in turn, leads to the induction of apoptosis in cancer cells and the reduction of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, MI-2 can induce apoptosis, reduce tumor growth, and sensitize cells to chemotherapy drugs. MI-2 has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation. Additionally, MI-2 has been shown to have antiviral activity against the hepatitis C virus.
实验室实验的优点和局限性
One of the advantages of using 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol in lab experiments is its specificity for the MYC oncogene. This allows researchers to study the effects of MYC inhibition on cancer cells without affecting other pathways. Additionally, MI-2 has been shown to be effective in reducing tumor growth in animal models, making it a promising candidate for further studies. However, MI-2 has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, MI-2 can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research involving 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol. One direction is to study the effects of MI-2 on other types of cancer cells. While MI-2 has been shown to be effective in inhibiting MYC in some types of cancer, its effects on other types of cancer are still unknown. Another direction is to develop more potent and soluble derivatives of MI-2 that can be used in clinical trials. Additionally, researchers can study the effects of MI-2 on other pathways involved in cancer and inflammation to gain a better understanding of its overall mechanism of action.
合成方法
The synthesis of 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methylphenylamine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-hydroxybenzaldehyde to yield the final product. Other methods involve the use of different starting materials and reagents, but the overall strategy remains the same.
科学研究应用
4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has been extensively studied for its potential applications in various fields. One of the most promising applications is in cancer research. MI-2 has been shown to inhibit the activity of the MYC oncogene, which is overexpressed in many types of cancer. By inhibiting MYC, MI-2 can induce apoptosis in cancer cells and reduce tumor growth. MI-2 has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
属性
分子式 |
C19H16N4O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
4-[3-(2-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C19H16N4O/c1-13-5-2-3-6-16(13)21-18-17(14-7-9-15(24)10-8-14)22-19-20-11-4-12-23(18)19/h2-12,21,24H,1H3 |
InChI 键 |
YBSAXTJBTPORNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O |
规范 SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)



![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)
![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
